3-Fluoroisatoic anhydride

説明

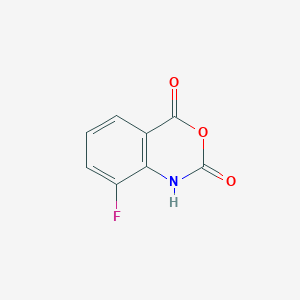

Structure

2D Structure

特性

IUPAC Name |

8-fluoro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERJBARKMJORGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441358 | |

| Record name | 3-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174463-53-7 | |

| Record name | 3-Fluoroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoroisatoic Anhydride and Analogues

Conventional Synthetic Routes from Indole (B1671886) Derivatives

A primary pathway to 3-fluoroisatoic anhydride (B1165640) involves the direct oxidative cleavage of the corresponding indole derivative, 7-fluoroindole (B1333265).

Direct Synthesis from 7-Fluoroindole

The direct conversion of 7-fluoroindole to 3-fluoroisatoic anhydride represents a notable synthetic route. This transformation relies on the oxidative cleavage of the 2,3-carbon-carbon bond within the indole ring system. Research has demonstrated that this can be effectively accomplished using a potent oxidizing agent.

A specific method involves the use of Oxone (potassium peroxymonosulfate) to facilitate this transformation. rsc.org The reaction proceeds by treating 7-fluoroindole with Oxone in a suitable solvent system, leading to the formation of the desired anhydride.

Reaction Conditions and Optimization Parameters

The efficiency of the direct synthesis from 7-fluoroindole is contingent on carefully controlled reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and reaction time.

A documented procedure for the preparation of this compound from 7-fluoroindole specifies stirring the starting material in a 4:1 mixture of acetonitrile (B52724) (CH₃CN) and water (H₂O) for one hour at a temperature of 40°C. rsc.org In this reaction, Oxone serves as the oxidizing agent. rsc.org While this provides a specific set of conditions, optimization of these parameters is crucial for maximizing the yield and minimizing byproducts. For instance, variations in the solvent ratio, temperature, and reaction duration can be explored to enhance the reaction's efficiency. A general procedure for the synthesis of various isatoic anhydrides from indole compounds involves treating the indole with 4 millimoles of Oxone per 1 millimole of the indole in a solvent mixture, followed by stirring at room temperature overnight. rsc.org The product is then typically isolated through extraction and purification by crystallization or chromatography. rsc.org

| Parameter | Condition | Source |

| Starting Material | 7-Fluoroindole | rsc.org |

| Oxidizing Agent | Oxone | rsc.org |

| Solvent | 4:1 CH₃CN/H₂O | rsc.org |

| Temperature | 40°C | rsc.org |

| Reaction Time | 1 hour | rsc.org |

| General Molar Ratio | 4 mmol Oxone : 1 mmol Indole | rsc.org |

Alternative and Advanced Synthetic Approaches for Isatoic Anhydrides

Beyond the direct oxidation of indoles, alternative and more established methods for the synthesis of isatoic anhydrides, including this compound, often commence with isatin (B1672199) precursors.

Utilization of Isatin Precursors

The oxidation of isatins provides a well-established and versatile route to isatoic anhydrides. abertay.ac.ukgoogle.comnih.gov This method involves the insertion of an oxygen atom between the two adjacent carbonyl groups of the isatin ring, leading to the formation of the anhydride. abertay.ac.uk A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂) in an acidic medium. google.com

The general procedure involves suspending or dissolving the substituted isatin in a carboxylic acid, such as glacial acetic acid or formic acid, and then adding an aqueous solution of hydrogen peroxide. google.com The reaction can be accelerated by the addition of a catalytic amount of a strong inorganic acid like sulfuric acid. google.com This approach is applicable to a wide range of substituted isatins, allowing for the synthesis of various isatoic anhydride analogs. google.com For example, 7-fluoroisatoic anhydride can be prepared from 6-fluoroisatin (B1297172) using hydrogen peroxide in a mixture of glacial acetic acid and concentrated sulfuric acid. google.com

Ring Closure Strategies and Reagent Selection

The formation of the isatoic anhydride ring can also be accomplished through the cyclization of anthranilic acid derivatives. This strategy relies on the use of a carbonylating agent to introduce the second carbonyl group and effect the ring closure.

Historically, phosgene (B1210022) has been used for this purpose; however, due to its high toxicity, safer alternatives are preferred. orgsyn.org Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is commonly employed for the conversion of anthranilic acids to isatoic anhydrides. clockss.org Another effective reagent for this cyclization is 1,1'-carbonyldiimidazole (B1668759) (CDI). clockss.org

More recently, trichloroacetyl chloride has been identified as a cost-effective and readily available reagent for the synthesis of isatoic anhydrides, serving as a substitute for triphosgene. google.com A patented process describes the preparation of 5-fluoroisatoic anhydride from 2-amino-5-fluorobenzoic acid using trichloroacetyl chloride in the presence of an organic base. google.com The reaction is typically carried out in an aprotic solvent at a controlled temperature. google.com This method offers the advantage of avoiding highly toxic reagents while still providing good yields. google.com

General Procedures for Substituted Isatoic Anhydrides

The synthesis of substituted isatoic anhydrides often follows general procedures that can be adapted based on the specific substitution pattern desired.

When starting from substituted isatins, a typical procedure involves the following steps:

Suspension of the substituted isatin in a suitable solvent, commonly a carboxylic acid like glacial acetic acid. google.com

Addition of a catalytic amount of a strong acid, such as sulfuric acid, to promote the reaction. google.com

Slow addition of an oxidizing agent, typically a 30-50% aqueous solution of hydrogen peroxide, while maintaining the reaction temperature between 25°C and 65°C. google.com

The reaction mixture is stirred for a period ranging from one to several hours. google.com

The resulting isatoic anhydride, which often precipitates from the reaction mixture, is then isolated by filtration, washed, and dried. google.com

| Parameter | Condition | Source |

| Starting Material | Substituted Isatin | google.com |

| Oxidizing Agent | Hydrogen Peroxide (30-50% aq.) | google.com |

| Solvent | Glacial Acetic Acid or Formic Acid | google.com |

| Catalyst | Sulfuric Acid | google.com |

| Temperature | 25-65°C | google.com |

| Isolation | Filtration of precipitated product | google.com |

For the synthesis via cyclization of substituted anthranilic acids using trichloroacetyl chloride, the general conditions involve reacting the anthranilic acid derivative with trichloroacetyl chloride in an aprotic solvent in the presence of an organic base. google.com The molar ratios of the reactants and the reaction temperature are critical parameters that need to be controlled to ensure efficient conversion. google.com

Reactivity Profiles and Mechanistic Investigations

Fundamental Reaction Pathways of the Anhydride (B1165640) Moiety

As a carboxylic anhydride, 3-Fluoroisatoic anhydride is characterized by two acyl groups linked to a single oxygen atom, making it a reactive species for acyl transfer reactions. wikipedia.orgfiveable.me Its reactivity is greater than that of corresponding esters or amides but generally less than that of acid chlorides. uobasrah.edu.iqyoutube.com The anhydride's reactions are primarily governed by nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons. libretexts.orglibretexts.orgkhanacademy.org This initial attack leads to a tetrahedral intermediate, which then collapses, expelling a carboxylate as a leaving group to form a new acyl compound. libretexts.orgyoutube.com

Nucleophilic Acylation Reactions (Ester and Amide Formation)

Nucleophilic acylation is a cornerstone of anhydride chemistry, providing pathways to essential derivatives like esters and amides. thieme-connect.de These reactions are fundamental to the synthetic utility of this compound, particularly in the creation of more complex, biologically active molecules. chemicalbook.comlookchem.com

Ester Formation (Alcoholysis): this compound reacts with alcohols to yield esters. wikipedia.orgtheexamformula.co.uk The reaction involves the alcohol's oxygen atom acting as a nucleophile, attacking a carbonyl carbon of the anhydride. saskoer.cayoutube.com This ring-opening reaction results in the formation of an ester and a carboxylic acid functional group from the other half of the anhydride.

Amide Formation (Aminolysis): The reaction with ammonia (B1221849), primary amines, or secondary amines produces amides. fiveable.melibretexts.orgsalempress.com Amines are generally more nucleophilic than alcohols, and the reaction proceeds readily. uobasrah.edu.iq Typically, two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, preventing the protonation of the amine reactant. youtube.comlibretexts.org This transformation is critical for building the amide linkages found in many pharmaceutical compounds. libretexts.org

Table 1: Nucleophilic Acylation Reactions of this compound

| Reactant (Nucleophile) | Product Type | General Reaction Scheme |

|---|---|---|

| Alcohol (R'-OH) | Ester | This compound + R'-OH → 2-Amino-3-fluorobenzoyl Ester + CO₂ |

Hydrolytic Transformations

In the presence of water, this compound undergoes hydrolysis. smolecule.com This reaction is a classic example of nucleophilic acyl substitution where water is the nucleophile. libretexts.orgsalempress.com The process begins with the attack of a water molecule on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate subsequently collapses, breaking the anhydride bond and ultimately yielding 2-amino-3-fluorobenzoic acid after the loss of carbon dioxide. salempress.comsmolecule.com Due to this reactivity, anhydrides must be protected from moisture during storage to prevent contamination with the resulting carboxylic acid. libretexts.org

Reactivity with Diverse Nucleophiles

The electrophilic nature of the carbonyl carbons in this compound allows it to react with a wide array of nucleophiles beyond alcohols and amines. smolecule.com Studies often focus on its reactivity with various nucleophiles to generate diverse molecular scaffolds. smolecule.com

This includes reactions with carbon-based nucleophiles such as organometallic reagents. For instance, anhydrides can react with highly reactive Grignard reagents. This reaction typically proceeds with the addition of two equivalents of the Grignard reagent, first forming a ketone, which is then immediately attacked by a second equivalent to yield a tertiary alcohol after workup. youtube.com With less reactive organometallics like Gilman (lithium dialkylcuprate) reagents, the reaction can often be stopped at the ketone stage. youtube.com

Role of Fluorine in Directing Chemical Transformations

The fluorine atom at the 3-position of the benzene (B151609) ring is not a passive spectator. It exerts significant electronic influence that affects the reactivity of the aromatic ring and can direct the outcome of chemical reactions. smolecule.com

Influence on Electrophilic Aromatic Substitution

The fluorine substituent has a dualistic electronic effect on the aromatic ring, which influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. ijrar.orgresearchgate.net

Resonance Effect (+M/+R): The lone pairs of electrons on the fluorine atom can be donated into the aromatic pi-system (a positive mesomeric or resonance effect). ijrar.orgresearchgate.net This donation of electron density preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. lkouniv.ac.in

While the strong -I effect deactivates the ring, the +M effect directs incoming electrophiles to the ortho and para positions. ijrar.org For halogens, the deactivating inductive effect generally outweighs the activating resonance effect. masterorganicchemistry.com However, fluorine is anomalous; its resonance effect is stronger compared to other halogens, and its deactivating effect is less pronounced, making fluorobenzene (B45895) more reactive in EAS than other halobenzenes. ijrar.orgresearchgate.net

Elimination Reactions and Imino Ketone Intermediates

The reactivity of this compound, like other isatoic anhydrides, includes significant elimination pathways that proceed through highly reactive intermediates. Under thermal or photolytic conditions, isatoic anhydrides can undergo a decarboxylative elimination, extruding carbon dioxide to generate a transient imino ketone (specifically, a 2-aminobenzoylketene derivative). This process is a key step in various synthetic transformations.

The formation of the imino ketone intermediate is typically followed by its rapid reaction with other molecules present in the reaction mixture. These intermediates are electrophilic and can be trapped by a variety of nucleophiles or participate in pericyclic reactions. The general mechanism involves the cleavage of the anhydride ring, loss of CO2, and formation of a highly unstable, electron-deficient ketene (B1206846) species. The favorability of this elimination is driven by the formation of the stable carbon dioxide molecule. In the absence of an external trapping agent, the imino ketone may dimerize or polymerize.

The presence of the fluorine atom at the 3-position of the aromatic ring influences the electronic properties of the imino ketone intermediate, potentially altering its reactivity and stability compared to its non-fluorinated counterpart. This substitution can affect the electrophilicity of the ketene carbon and the subsequent reaction pathways.

Advanced Catalytic Reactions

Recent advancements in organic synthesis have utilized this compound as a versatile building block in sophisticated catalytic cycles, particularly those involving transition metals like rhodium. These methods leverage the unique structure of the anhydride to achieve complex molecular architectures through novel mechanistic pathways.

A significant application of this compound is in rhodium(III)-catalyzed annulation reactions. nih.govorganic-chemistry.org This process involves the reaction of the anhydride with alkynes to construct complex heterocyclic scaffolds such as aminoisocoumarins. rsc.org The catalytic cycle is initiated by the C–H activation of the isatoic anhydride at the position ortho to the amino group.

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, involves several key steps. rsc.org

C–H Activation: The rhodium(III) catalyst, directed by a coordinated group, selectively activates a C-H bond on the benzene ring, forming a five-membered rhodacycle intermediate. rsc.org

Alkyne Insertion: The alkyne substrate then inserts into the rhodium-carbon bond of the rhodacycle.

Reductive Elimination & Decarbonylation: Subsequent reductive elimination and a decarbonylation step lead to the formation of the final annulated product. rsc.org

This methodology offers an efficient route to synthesize substituted isoquinolone and related heterocyclic systems, which are prevalent in biologically active compounds. organic-chemistry.orgrsc.org The use of vinyl acetate (B1210297) as a safe and cost-effective acetylene (B1199291) equivalent has also been explored in these transformations. organic-chemistry.org

Table 1: Key Steps in Rhodium-Catalyzed Decarbonylative Annulation

| Step | Description | Intermediate Formed |

|---|---|---|

| Directing Group Formation | N–H deprotonation and C–O bond cleavage of the isatoic anhydride. | Acyloxy group |

| C–H Activation | The catalyst, guided by the acyloxy group, activates the ortho C–H bond. | Five-membered rhodacycle |

| Alkyne Insertion | The alkyne coordinates with and inserts into the Rh-C bond. | Expanded rhodacycle |

| Annulation/Decarbonylation | Reductive elimination, decarbonylation, and protonation steps. | Final aminoisocoumarin product |

Isatoic Anhydride as a Masked Directing Group and Internal Oxidant

A deeper mechanistic insight into the rhodium-catalyzed annulation reveals a dual role for the isatoic anhydride molecule. rsc.org It functions not only as a reactant but also as a "masked" directing group and an internal oxidant within the catalytic cycle.

Initially, after the N-H bond is deprotonated and a C-O bond in the anhydride ring cleaves, the resulting acyloxy group acts as the directing group. rsc.org This group coordinates to the rhodium center and positions it in proximity to the ortho C-H bond, facilitating the crucial C-H activation step. This transient directing group is generated in situ from the starting material itself.

Trifluoromethanesulfonic anhydride (Tf₂O), also known as triflic anhydride, is a powerful electrophilic activator used to enhance the reactivity of amides. researchgate.net When this compound's amide functionality is subjected to Tf₂O, it is converted into highly reactive electrophilic intermediates. scribd.comresearchgate.net This activation strategy is pivotal for synthesizing a variety of nitrogen-containing heterocycles. researchgate.netchemicalbook.com

The nature of the intermediate formed depends on the specific reaction conditions, particularly the structure of the amide and the presence or absence of a base.

Iminium Triflates: General activation of the amide carbonyl by Tf₂O initially forms an O-triflylated species, which exists as a highly electrophilic iminium triflate.

Nitrilium Ions: In the case of secondary amides, subsequent deprotonation by a non-nucleophilic base (like a pyridine (B92270) derivative) can lead to the formation of a nitrilium ion intermediate. researchgate.net

Keteniminium Ions: For tertiary amides, the same treatment results in the generation of a highly reactive keteniminium ion. researchgate.net

These activated intermediates are potent electrophiles that readily react with various nucleophiles, leading to cyclization or addition products that would not be accessible from the unactivated amide. This method provides a mild and effective approach to constructing complex heterocyclic cores. scribd.com

Table 2: Intermediates from Amide Activation with Trifluoromethanesulfonic Anhydride (Tf₂O)

| Precursor Amide Type | Base Condition | Reactive Intermediate Formed | Reference |

|---|---|---|---|

| Secondary/Tertiary | Base-free or present | Iminium Triflate | |

| Secondary | With non-nucleophilic base | Nitrilium Ion | researchgate.net |

| Tertiary | With non-nucleophilic base | Keteniminium Ion | researchgate.net |

| Primary | Tf₂O promoted | Nitrile (via dehydration) | researchgate.net |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

3-Fluoroisatoic anhydride (B1165640) serves as a fundamental component in the construction of intricate molecular frameworks. Its inherent reactivity, centered around the anhydride functionality, allows for controlled, stepwise reactions to build larger, more complex structures. The fluorine atom at the 3-position significantly influences the electronic nature of the aromatic ring, enhancing its reactivity and providing a handle for further functionalization, which is crucial in the design of novel compounds.

The primary utility of 3-fluoroisatoic anhydride in this context is its function as a synthon for ortho-aminobenzoic acid derivatives. The anhydride ring can be readily opened by a variety of nucleophiles, such as amines or alcohols, to generate an intermediate amide or ester with a neighboring carboxylic acid (or its derivative). This transformation unmasks two key functional groups in a single step, setting the stage for subsequent cyclization or coupling reactions. This strategic unmasking is a cornerstone of its use in creating complex molecules, including those with therapeutic potential. For instance, it is a key starting material in the synthesis of inhibitors for enzymes like Polo-like kinase 1 (Plk1), where the fluorinated quinazolinone core forms the scaffold for further elaboration. acs.org

Precursor for Diverse Heterocyclic Scaffolds

The most significant application of this compound lies in its role as a precursor to a multitude of heterocyclic systems. The 2-aminobenzoyl unit embedded within its structure is a classic template for building fused ring systems that are prevalent in medicinal chemistry and materials science.

Synthesis of Five-Membered Heterocycles

While more commonly used for six-membered rings, the reactivity of isatoic anhydrides can be harnessed to produce five-membered heterocyclic systems like imidazoles, triazoles, and pyrazoles, often through multi-step sequences or multicomponent reactions. For example, the reaction of isatoic anhydride derivatives can lead to intermediates that, upon reaction with appropriate reagents, cyclize to form these rings. One general approach involves the reaction of isatoic anhydride with an amine to form a 2-aminobenzamide (B116534), which can then be a precursor for other heterocyclic rings. Although direct, high-yield syntheses of five-membered rings from this compound are less common than for six-membered rings, its derivatives serve as synthons in these pathways. For instance, quinazolinone intermediates derived from isatoic anhydride can be further reacted to append other heterocyclic rings, such as the formation of 1,2,3-triazole-containing quinazolinones via click chemistry. orgchemres.org The synthesis of imidazoles often involves the condensation of an α-amino ketone with a source of carbon and nitrogen, a pathway that can be accessed from precursors derived from isatoic anhydrides. nih.gov Similarly, pyrazole (B372694) synthesis frequently relies on the reaction of a 1,3-dicarbonyl compound with hydrazine, and isatoic anhydride derivatives can be used to construct the necessary precursors. dergipark.org.trresearchgate.netmdpi.com

Formation of Six-Membered Heterocycles, including Quinazoline (B50416) Derivatives

The synthesis of six-membered heterocycles, particularly quinazolines and their derivatives, is the most well-documented and efficient application of this compound. Quinazolinones are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

The most common method is a one-pot, three-component reaction involving this compound, an amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and an aldehyde or ketone. orgchemres.orgresearchgate.net This reaction proceeds through a cascade of steps:

Ring-opening: The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the oxazinone ring to form a 2-aminobenzamide intermediate.

Condensation: The newly formed 2-aminobenzamide condenses with the aldehyde or ketone.

Cyclization: An intramolecular cyclization occurs, followed by dehydration (or oxidation), to yield the final quinazolinone ring system.

Numerous catalysts and reaction conditions have been developed to optimize the synthesis of these derivatives, including the use of ionic liquids, solid-supported acids, and metal nanoparticles. researchgate.netopenmedicinalchemistryjournal.com Specifically, this compound has been used to synthesize biologically active molecules such as 3-(cyclopropylmethyl)-8-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, an intermediate for Polo-like Kinase 1 (Plk1) inhibitors. acs.org It is also the starting material for novel NADPH Oxidase-2 (Nox2) inhibitors, demonstrating its importance in drug discovery. mdpi.com

| Reactants | Resulting Heterocycle | Significance |

| This compound, Amine, Aldehyde | 2,3-Disubstituted Quinazolin-4(1H)-one | Core of many bioactive compounds |

| This compound, Hydrazine, Aldehyde | Fused Quinazolinone derivative | Access to complex heterocyclic systems |

| This compound, Ammonium Acetate (B1210297), Aldehyde | 2-Substituted Quinazolin-4(3H)-one | Versatile synthesis of key scaffolds |

Generation of Polycyclic and Macrocyclic Systems

Beyond simple bicyclic heterocycles, this compound is a valuable starting point for constructing more complex polycyclic and macrocyclic systems. These larger structures are of interest in supramolecular chemistry and for targeting complex biological interfaces like protein-protein interactions. nih.gov

The synthesis of polycyclic compounds can be achieved by using bifunctional reagents in reactions with this compound, leading to fused-ring systems. For example, reacting the anhydride with a diamine and a dialdehyde (B1249045) in a pseudo five-component reaction can generate bis-dihydroquinazolinones. researchgate.net The fluorinated aromatic ring can also participate in further annulation reactions, such as palladium-catalyzed C-H activation or Friedel-Crafts type cyclizations, to build additional rings onto the initial heterocyclic core. mdpi.com

Macrocyclization reactions often require high-dilution conditions or template-driven strategies to favor intramolecular ring closure over intermolecular polymerization. nih.gov An α,ω-amino acid, which can be prepared by reacting a diamine with an anhydride like this compound, is a common precursor for macrocyclic lactams. Subsequent multicomponent reactions, such as the Ugi macrocyclization, can then be employed to form the large ring. The fluorine atom can serve to tune the electronic and conformational properties of the final macrocycle.

Development of Functionalized Materials

The reactivity of this compound also extends to materials science, particularly in the synthesis of functionalized polymers. By incorporating the fluorinated anthranilamide structure into a polymer backbone, materials with modified properties such as thermal stability, solubility, and binding capabilities can be developed.

Integration into Polymeric Systems

This compound can be integrated into polymeric systems through post-polymerization modification. Polymers containing nucleophilic side chains, such as primary or secondary amines or hydroxyl groups, can react with the anhydride. This reaction opens the anhydride ring and covalently grafts the 2-carboxy-6-fluorophenylamide (or ester) moiety onto the polymer.

This approach is useful for creating functional polymers for specific applications. For example, polymers modified with isatoic anhydride derivatives have been explored as dispersants. frontiersin.org The introduction of the fluorinated aromatic group can enhance the polymer's performance by altering its polarity and interaction with solvents or dispersed particles. The process typically involves reacting a polymer that has amine or hydroxyl functional groups with the anhydride, sometimes in the presence of a catalyst, at elevated temperatures. wustl.edu The resulting material combines the properties of the original polymer with the unique characteristics of the fluorinated anthranilate group.

| Polymer Functional Group | Reaction with this compound | Resulting Polymeric Structure | Potential Application |

| Pendant Amine (-NH2) | Amidation/Ring-Opening | Polymer with -(NH)-CO-C6H3(F)-COOH side chains | Dispersants, Coatings |

| Pendant Hydroxyl (-OH) | Esterification/Ring-Opening | Polymer with -O-CO-C6H3(F)-COOH side chains | Functional materials |

Coatings and Adhesives Development

The introduction of fluorine atoms into polymer structures for coatings and adhesives imparts a unique and highly desirable set of properties. These include enhanced thermal stability, chemical resistance, hydrophobicity, and low surface energy. researchgate.netaps-coatings.com this compound serves as a key building block in the synthesis of such high-performance fluorinated polymers, particularly fluorinated polyurethanes (FPUs) and potentially fluorinated polybenzoxazines, which are utilized in advanced coating and adhesive formulations. bohrium.commdpi.com

The strategic incorporation of this compound into a polymer backbone allows for the precise modification of the final material's characteristics. The high electronegativity and bond energy of the carbon-fluorine (C-F) bond (up to 485.67 kJ/mol) are fundamental to the improved performance of these materials. mdpi.com

One primary application of this compound is in the synthesis of fluorinated polyester (B1180765) polyols. These polyols are key intermediates in the production of polyester-type fluorinated polyurethanes (FPUs). The anhydride is reacted with diols, such as 1,2-propanediol and 1,4-butanediol (B3395766) (BDO), to create the fluorinated polyester glycol. mdpi.com This prepolymer is then reacted with isocyanates like toluene (B28343) diisocyanate (TDI) or hexamethylene diisocyanate (HDI) to form the final FPU resin. mdpi.com These FPUs are noted for their thermal stability, hydrolytic stability, and alkali resistance, making them suitable for high-performance coatings and hot-melt adhesives. mdpi.com

Fluorinated polymers are particularly valued in architectural and industrial coatings for their durability and protective qualities. paint.org They exhibit excellent resistance to UV radiation, weathering, corrosion, and dirt pickup, which extends the service life of the coated substrate. paint.org The low surface energy of fluorinated coatings also creates non-stick surfaces that are easy to clean. nih.gov

While direct synthesis pathways from this compound are less commonly documented in publicly available research, the chemistry of polybenzoxazine formation suggests its potential as a precursor. researchgate.netnih.gov Benzoxazine (B1645224) monomers are typically synthesized from a phenol, a primary amine, and formaldehyde (B43269). mdpi.com Isatoic anhydrides can serve as an alternative to the amine and formaldehyde components, reacting with phenolic compounds to form N-substituted benzoxazine monomers. By using this compound, a fluorine atom is incorporated into the monomer structure. Subsequent thermal ring-opening polymerization of these fluorinated monomers would yield a cross-linked fluorinated polybenzoxazine network. bohrium.comresearchgate.net

These fluorinated polybenzoxazines are sought after for applications demanding superior thermal performance, low water absorption, and stable dielectric properties, making them ideal for protective coatings in aerospace and electronics. bohrium.comnycu.edu.twcnrs.fr The incorporation of fluorine lowers the dielectric constant and improves hydrophobicity. nycu.edu.twbohrium.com

The research findings below highlight the enhanced properties of polymers developed using fluorinated precursors, demonstrating the advantages conferred by incorporating fluorine, a key contribution of monomers like this compound.

Interactive Data Table: Properties of Fluorinated Polyurethanes (FPUs) for Adhesives

This table compares the properties of a fluorinated polyester-type FPU, synthesized using a fluorinated anhydride, with its non-halogenated analogue. The data illustrates the impact of fluorination on key performance characteristics for adhesive applications. mdpi.com

| Property | Fluorinated Polyester-Type FPU | Non-Halogenated Analogue |

| Thermal Stability | Higher | Lower |

| Alkali Resistance | Higher | Lower |

| Hydrolytic Stability | Higher | Lower |

| Hot Melt Adhesion | Superior | Standard |

Interactive Data Table: Performance of Fluorinated Polybenzoxazine-Based Materials

This table summarizes the typical performance enhancements observed in polybenzoxazines when fluorine is incorporated into their structure, a modification achievable through precursors like this compound. nycu.edu.twbohrium.commdpi.com

| Property | Standard Polybenzoxazine | Fluorinated Polybenzoxazine |

| Dielectric Constant (1 MHz) | ~2.8 - 3.5 | ~2.3 - 2.6 nycu.edu.twbohrium.com |

| Water Absorption | Low | Very Low (<1%) nycu.edu.tw |

| Glass Transition Temp. (Tg) | High (150-250 °C) | Very High (>280 °C) bohrium.com |

| Thermal Stability (Td5%) | ~350-380 °C | >400 °C mdpi.com |

| Surface Energy | Low | Very Low acs.org |

Exploration in Medicinal Chemistry and Drug Discovery

Precursor for Biologically Active Compounds

3-Fluoroisatoic anhydride (B1165640) is a versatile precursor for the synthesis of a variety of bioactive compounds. researchgate.net The isatoic anhydride core is a well-established starting material for creating complex heterocyclic structures, which are prevalent in many pharmaceuticals. longdom.orgresearchgate.netmdpi.com The anhydride ring is susceptible to nucleophilic attack, which allows for ring-opening reactions to form diverse derivatives. mdpi.com This reactivity is exploited in the synthesis of molecules for medicinal chemistry programs. longdom.org The presence of the fluorine atom on the benzene (B151609) ring can significantly influence the electronic properties and biological activity of the resulting compounds, making 3-fluoroisatoic anhydride a particularly interesting starting material for drug discovery. nih.govchemimpex.com

Role as a Pharmaceutical Intermediate

As a direct consequence of its utility as a precursor, this compound is classified and used as a pharmaceutical intermediate. lookchem.comsmolecule.com Its role is to serve as a foundational molecular scaffold that is modified in one or more subsequent chemical reactions to produce a final active pharmaceutical ingredient (API). The compound's stability and reactivity make it an efficient component in multi-step syntheses. longdom.orgchemimpex.com The general class of isatoic anhydrides is widely employed in the industrial production of pharmaceuticals, agrochemicals, and other specialty chemicals. mdpi.com

The following table outlines the key characteristics of this compound as a pharmaceutical intermediate.

| Characteristic | Description | Reference |

| Name | This compound | lookchem.com |

| CAS Number | 174463-53-7 | lookchem.com |

| Molecular Formula | C₈H₄FNO₃ | lookchem.com |

| Application | Pharmaceutical intermediate | lookchem.comsmolecule.com |

| Key Reaction | Nucleophilic acyl substitution | longdom.org |

Synthesis of Novel Pharmaceutical Agents

The adaptable chemistry of this compound allows for its use in the synthesis of novel pharmaceutical agents across different therapeutic areas. chemimpex.com Its ability to react with various nucleophiles facilitates the generation of diverse molecular libraries for screening and development.

The isatoic anhydride framework is a known starting point for the development of anti-inflammatory agents. chemimpex.com For instance, isatoic anhydride can be reacted with phenylhydrazine (B124118) to produce phenylbenzohydrazides, a class of compounds that has demonstrated anti-inflammatory activity. mdpi.com The introduction of electron-withdrawing groups, such as halogens, to the phenyl ring has been shown to influence this activity. mdpi.com Consequently, this compound is a logical starting material for creating new non-steroidal anti-inflammatory drugs (NSAIDs), where fluorine substitution is a common strategy to enhance potency and pharmacokinetic properties. researchgate.netresearchgate.net

The search for new anti-cancer agents is a major focus of modern drug discovery. mdpi.com Heterocyclic compounds are a rich source of anti-cancer drug candidates, and isatoic anhydride derivatives are used in their synthesis. researchgate.netchemimpex.comscirp.org The reactivity of the anhydride allows for the construction of various heterocyclic systems, such as quinazolinones and other related structures, which are then evaluated for their anti-cancer activity. nih.govresearchgate.net The incorporation of a trifluoromethyl (CF3) group, a common fluorine-containing moiety, is a known strategy to enhance a molecule's interaction with cellular targets and improve its metabolic stability, which is beneficial for anti-cancer drugs. nih.gov The fluorine atom in this compound can similarly contribute to improved efficacy in novel anti-cancer compounds.

Targeted therapies are designed to interfere with specific molecules (targets) that are involved in the growth, progression, and spread of cancer. These therapies include small-molecule drugs that can block the activity of mutated proteins driving the cancer. ecancer.orgmdpi.com The development of these agents requires the synthesis of diverse chemical libraries to identify compounds with high affinity and selectivity for the intended target. ecancer.org As a versatile chemical building block, this compound can be used to generate novel molecular scaffolds. chemimpex.com The fluorine atom can play a critical role in modulating the binding affinity and selectivity of these compounds for their protein targets, making this anhydride a valuable tool in the synthesis of potential candidates for targeted cancer therapies. nih.gov

Radiopharmaceutical Applications

Radiopharmaceuticals are drugs that contain radioactive isotopes and are used in nuclear medicine for diagnosis and therapy. iaea.org Fluorine-containing molecules are of particular interest, especially with the use of the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) in Positron Emission Tomography (PET) imaging. While fluorinated precursors are essential for the synthesis of ¹⁸F-labeled radiotracers, there is currently no specific information in the available search results detailing the use of this compound as a precursor for radiopharmaceuticals. However, the general need for novel fluorinated scaffolds for potential labeling with ¹⁸F suggests a possible, though currently undocumented, future application in this field.

Development of 18F-Labeled Prosthetic Groups (e.g., 7-[18F]Fluoro-8-azaisatoic Anhydrides)

The radioisotope fluorine-18 (¹⁸F) is the most frequently used radionuclide for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics, including a 110-minute half-life that allows for centralized production and distribution. nih.gov However, the direct ¹⁸F-fluorination of sensitive biomolecules often requires harsh conditions that can degrade the target molecule. acs.org To overcome this challenge, chemists develop ¹⁸F-labeled prosthetic groups (PGs), which are small, reactive molecules that can be radiolabeled first and then attached to a larger molecule under mild conditions. nih.govacs.org

In this context, derivatives of fluoroisatoic anhydride have been developed as highly effective prosthetic groups. Specifically, 1-alkylamino-7-[¹⁸F]fluoro-8-azaisatoic anhydrides ([¹⁸F]AFAs) have emerged as versatile ¹⁸F-labeled building blocks. nih.govacs.orgfz-juelich.de These compounds can be prepared efficiently within 15 minutes from readily available trimethylammonium precursors through an "on cartridge" radiolabeling method. nih.govnih.gov The resulting [¹⁸F]AFAs are reactive toward amines, enabling their conjugation to peptides and other molecules to form stable 2-alkylamino-6-[¹⁸F]fluoronicotinamides. nih.govacs.org Furthermore, by incorporating alkyne or azide (B81097) functionalities, these prosthetic groups can be used in "click chemistry" reactions, broadening their applicability for labeling a wide range of biomolecules. nih.govresearchgate.net

Utility in Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a noninvasive molecular imaging technique that provides quantitative information about physiological and pathological processes in vivo. nih.govradiopaedia.org It relies on the administration of a PET tracer, which consists of a positron-emitting radionuclide like ¹⁸F attached to a biologically active molecule that targets a specific cellular process or protein. radiopaedia.orgrsc.org

The prosthetic groups derived from fluoroisatoic anhydride are instrumental in synthesizing these PET tracers. nih.govfz-juelich.de For example, [¹⁸F]AFAs have been successfully used to prepare three different ¹⁸F-labeled ligands targeting the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed in prostate cancer cells. nih.govacs.org The resulting radiotracers, such as [¹⁸F]JK-PSMA-15, demonstrated excellent stability in vivo. nih.govnih.gov PET imaging studies in animal models showed that these tracers could provide high-contrast visualization of small, PSMA-positive tumors, highlighting the practical utility of the [¹⁸F]AFA prosthetic groups for developing novel diagnostic agents for cancer. nih.govresearchgate.net The use of ¹⁸F-labeled tracers offers advantages over other radionuclides like gallium-68, including better spatial resolution in the resulting images. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. vdoc.pub For derivatives of this compound, SAR studies focus on optimizing properties like target affinity, selectivity, and pharmacokinetics by systematically modifying the molecular structure. nih.govnih.gov

Impact of Fluorine Position on Biological Efficacy and Selectivity

The position of the fluorine atom on the isatoic anhydride ring can have a profound impact on the biological activity and selectivity of its derivatives. The fluorine atom's high electronegativity and small size can alter the molecule's electronic distribution, conformation, and binding interactions with its biological target. sci-hub.se

For instance, in a series of inhibitors developed for Polo-like kinase 1 (Plk1), a 7-fluoro substitution on the quinazolinone core (derived from 4-fluoroisatoic anhydride) resulted in slightly higher affinity compared to a 9-fluoro substitution (derived from 6-fluoroisatoic anhydride). nih.gov Specifically, the 7-fluoro-N-3,3,3-trifluoropropyl analogue displayed an IC₅₀ of 0.75 μM, whereas the corresponding 9-fluoro analogue had an IC₅₀ of 2.26 μM. nih.gov

In another study on receptor tyrosine kinase inhibitors, small, electronegative substituents like fluorine were generally well-tolerated at the C5, C6, and C7 positions of the hydroquinolin-2-one scaffold. sci-hub.se However, moving the fluorine to the C8 position resulted in a significant loss of binding affinity. sci-hub.se This suggests that the fluorine at C8 may introduce an unfavorable steric or electronic interaction within the target's binding site. These findings underscore the critical importance of the fluorine atom's placement for achieving optimal biological efficacy.

| Compound Class | Fluorine Position | Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Quinazolinone | 7-Fluoro | Plk1 | 0.75 µM | nih.gov |

| Quinazolinone | 9-Fluoro | Plk1 | 2.26 µM | nih.gov |

| Hydroquinolin-2-one | C5-Fluoro | VEGFR-2 | 0.065 µM | sci-hub.se |

| Hydroquinolin-2-one | C6-Fluoro | VEGFR-2 | 0.078 µM | sci-hub.se |

| Hydroquinolin-2-one | C7-Fluoro | VEGFR-2 | 0.014 µM | sci-hub.se |

| Hydroquinolin-2-one | C8-Fluoro | VEGFR-2 | 0.56 µM | sci-hub.se |

Modifications for Improved Metabolic Stability and Bioavailability

A significant challenge in drug development is ensuring that a promising compound has good metabolic stability and bioavailability, meaning it is not rapidly broken down by the body and can reach its intended target effectively. researchgate.netresearchgate.net Isatoic anhydride derivatives often require structural modifications to enhance these properties. nih.govnih.gov

One common issue is low cell permeability, which can render an otherwise potent compound inactive in cellular assays. nih.gov A prodrug strategy can be employed to overcome this, where the active compound is chemically modified to improve its ability to cross cell membranes. nih.gov Once inside the cell, the modifying group is cleaved, releasing the active drug. nih.gov

Metabolic stability is often improved by blocking sites on the molecule that are susceptible to metabolism by enzymes, such as cytochrome P450 (CYP) oxidases. nih.govpressbooks.pub Common strategies include:

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can strengthen the chemical bond, slowing down its cleavage by enzymes. researchgate.netnih.gov

Ring System Modification: In a series of dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring led to improved metabolic stability in rat liver microsomes. nih.gov

Blocking Oxidation: Unsubstituted aromatic rings are often targets for oxidation. Adding electron-withdrawing groups, such as fluorine, or introducing heteroatoms (e.g., nitrogen) into the ring can make it more resistant to CYP-mediated oxidation. pressbooks.pub

These modifications are crucial for converting a potent "hit" compound into a viable drug candidate with a suitable pharmacokinetic profile. vdoc.pubnih.gov

Correlation between Chemical Structure and Biological Interactions

The ultimate goal of SAR studies is to understand how a compound's three-dimensional structure and electronic properties dictate its interaction with a biological target, such as an enzyme or receptor. vdoc.pubsci-hub.se For inhibitors derived from isatoic anhydrides, biological activity is directly correlated with how well the molecule fits into the target's binding pocket and forms key interactions.

For example, in a series of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one inhibitors of receptor tyrosine kinases, the most potent compounds formed an optimal set of three hydrogen bonds with the hinge region of the kinase domain (specifically with residues Glu917 and Cys919). sci-hub.se The "A-ring" of the inhibitor, derived from the isatoic anhydride, makes important van der Waals contacts with the "gatekeeper" residue Val916. sci-hub.se

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate complex reaction pathways. By calculating the energies of reactants, transition states, and products, DFT allows chemists to predict the feasibility and selectivity of chemical reactions.

Several studies have employed DFT to understand the mechanisms of reactions involving the isatoic anhydride (B1165640) scaffold. For instance, DFT calculations have been used to uncover the mechanism for the rhodium(III)-catalyzed decarbonylative annulation of isatoic anhydride with alkynes. rsc.org These calculations revealed a novel pathway where the acyloxy group, formed after N-H deprotonation and C-O bond cleavage, acts as a masked directing group to facilitate ortho C–H activation. rsc.org Furthermore, the isocyanate moiety within the annulation intermediate was identified as a previously unknown internal oxidant that regenerates the Rh(III) catalyst from a Rh(I) species. rsc.org

Another detailed mechanistic investigation using the M06-2X functional focused on the DMAP-promoted [4+2]-annulation of isatoic anhydride with prop-2-ynylsulfonium. cdnsciencepub.com The reaction was found to proceed through several distinct stages:

Isomerization of the prop-2-ynylsulfonium.

DMAP-promoted deprotonation, followed by nucleophilic addition, ring-opening of the anhydride, and decarboxylation.

A sequence of intramolecular cycloaddition, DMAP-promoted protonation, and dealkylation to yield the final product. cdnsciencepub.com

DFT has also served to validate proposed mechanisms in multicomponent reactions. For example, calculations supported the proposed pathway for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net Similarly, computational studies have confirmed that the synthesis of sulfonamido-functionalized isatoic anhydrides proceeds through a mixed anhydride intermediate. While these studies focus on the parent or other substituted isatoic anhydrides, the fundamental mechanisms investigated provide a strong basis for understanding the reactivity of 3-fluoroisatoic anhydride.

Molecular Modeling of Reactivity Profiles

Molecular modeling encompasses a range of computational techniques used to predict and analyze the chemical behavior of molecules based on their three-dimensional structure. For this compound, modeling its reactivity profile helps to predict how it will interact with other reagents.

Theoretical studies on isatoic anhydride (ISA) and its derivatives have been conducted to understand how substituents influence reactivity. researchgate.netjmcs.org.mx Using a Quantum Theory of Atoms in Molecules (QTAIM) approach, researchers have analyzed the electron density at bond critical points (BCPs) to quantify reactivity. researchgate.net These theoretical results have been shown to correlate well with experimental observations, achieving a high coefficient of determination (R² > 0.91) when compared with Hammett sigma constants, which are a measure of the electronic effect of substituents. researchgate.net

Reactivity descriptors derived from conceptual DFT, such as condensed Fukui functions (ƒ) and local softness (s), can pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a given position when the total number of electrons is changed, identifying sites susceptible to nucleophilic (ƒ+), electrophilic (ƒ-), or radical (ƒ0) attack. A study on the parent isatoic anhydride calculated these local reactivity descriptors, providing a quantitative measure of the reactivity at each atomic site. researchgate.net The presence of a fluorine atom at the C-3 position in this compound would be expected to modulate these values due to its electron-withdrawing nature.

Table 1: Local Reactivity Descriptors for Isatoic Anhydride Atoms Data derived from a theoretical study on the parent isatoic anhydride molecule and illustrates the type of data generated in reactivity profile modeling. The values would be altered by the fluorine substituent in this compound.

| Atom | ƒk+ | sk+ | ƒk- | sk- |

| C2 | 0.1237 | 0.0262 | 0.0249 | 0.0053 |

| N5 | 0.0214 | 0.0045 | 0.0943 | 0.0200 |

| C8 | 0.0500 | 0.0106 | 0.1433 | 0.0303 |

| O11 | 0.0345 | 0.0073 | 0.0899 | 0.0190 |

| O12 | 0.1408 | 0.0298 | 0.0286 | 0.0061 |

| Source: Adapted from research data. researchgate.net |

Furthermore, molecular docking, a key molecular modeling technique, has been used to study how isatoic anhydride derivatives interact with biological targets. In a study of monoamine oxidase (MAO) inhibitors, docking simulations suggested that isatoic anhydrides exhibit similar binding modes and interactions within the active sites of both MAO-A and MAO-B isoforms. nih.gov This type of modeling is essential for predicting the biological activity profile of compounds derived from this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Since this compound is a versatile precursor, QSAR studies are typically performed on the libraries of compounds synthesized from it.

One study reported the synthesis of a series of quinazolinone and quinazoline (B50416) derivatives from isatoic anhydride and performed a 2D-QSAR analysis to understand their activity against the parasite Trypanosoma cruzi. conicet.gov.arresearchgate.net This approach helps to identify the key molecular features and physicochemical properties that contribute to the trypanocidal activity, guiding the design of more potent drugs. conicet.gov.ar

In another example, new iodinated 4-(3H)-quinazolinones were synthesized, and their cytotoxic activity against various cancer cell lines was evaluated. rsc.org A subsequent 3D-QSAR analysis was performed to correlate the molecular structures with their anticancer activities. rsc.org The results from these models, combined with molecular docking, revealed that the presence of electron-withdrawing and lipophilic groups at specific positions on the phenyl ring, as well as hydrophobic interactions within the target enzyme's active site, were important for activity. rsc.org Such QSAR models provide predictive frameworks that can estimate the activity of new, yet-to-be-synthesized compounds based on the isatoic anhydride scaffold.

Table 2: Example of QSAR Study Application

| Compound Class | Precursor | Biological Target/Activity | QSAR Type | Key Finding |

| Quinazolinone Derivatives | Isatoic Anhydride | Anti-Trypanosoma cruzi | 2D-QSAR | Identified key physicochemical properties correlated with trypanocidal activity. conicet.gov.ar |

| Iodinated Quinazolinones | Isatoic Anhydride | Cytotoxicity (Anticancer) | 3D-QSAR | Correlated cytotoxic activity with specific structural features, such as lipophilic and electron-withdrawing groups. rsc.org |

In Silico Predictions for Chemical Transformations

In silico prediction refers to the use of computer simulations to predict chemical transformations, reaction outcomes, or biological activities, effectively reducing the need for extensive laboratory experimentation. This field integrates various computational methods, including those discussed previously.

The prediction of reaction mechanisms using DFT is a primary example of in silico prediction of chemical transformations. rsc.orgcdnsciencepub.com By mapping out the entire energy landscape of a reaction, these computational models can foresee the most likely product and identify potential intermediates, guiding synthetic strategy. rsc.org

Beyond single reactions, more advanced systems for Computer-Aided Synthesis Planning (CASP) can predict multi-step reaction pathways. researchgate.net These programs use logic-based and knowledge-based models to generate and evaluate possible synthetic routes to a target molecule. researchgate.net For instance, such systems can be applied to predict the distinct reaction pathways of isatoic anhydrides with other reagents under different conditions, such as acid- or base-steered processes. researchgate.net

In silico screening workflows are also powerful tools for predicting the utility of compounds derived from precursors like this compound. In one study, a large database of chemical components from a medicinal plant was screened virtually. nih.gov This process involved:

Filtering for drug-likeness and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Using network-based models that integrate compound-target and virus-host protein interactions to predict antiviral potential.

Experimental validation of the top-ranked compounds, which confirmed the inhibitory activity of several molecules against influenza A virus. nih.gov

This type of predictive framework offers a powerful strategy for the in silico identification of novel drug candidates from complex chemical libraries that could be generated from this compound. nih.gov

Derivatives, Analogues, and Comparative Studies

Synthesis and Reactivity of Substituted Isatoic Anhydrides

Substituted isatoic anhydrides are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds. researchgate.net The introduction of substituents, particularly halogens, onto the isatoic anhydride (B1165640) framework significantly modifies the molecule's electronic properties and, consequently, its reactivity and utility as a chemical building block. cymitquimica.comchemimpex.com

The synthesis of di-substituted halogenated isatoic anhydrides, such as 5-Bromo-6-fluoro-N-methylisatoic anhydride, highlights specific synthetic strategies required for multi-functionalized aromatic systems. The IUPAC name for this compound is 6-bromo-5-fluoro-1-methyl-2H-benzo[d] Current time information in Bangalore, IN.oxazine-2,4(1H)-dione. sigmaaldrich.com

Synthesis: The preparation of such derivatives often involves a multi-step process starting from a substituted precursor. For instance, the synthesis of 5-Bromo-6-fluoroisatoic anhydride typically involves the reaction of 5-bromo-6-fluoroisatin with a dehydrating agent like acetic anhydride or oxalyl chloride under reflux conditions. Subsequent N-methylation would yield the final product.

Reactivity: The presence of two electronegative halogens, bromine and fluorine, significantly influences the reactivity of the anhydride. These derivatives readily undergo several key reactions:

Nucleophilic Substitution: The compound is reactive towards nucleophiles such as amines and alcohols, leading to the formation of various substituted products.

Hydrolysis: It can be hydrolyzed to its corresponding isatin (B1672199) derivative in the presence of water or an aqueous base.

Reduction: The anhydride can be reduced to form 5-bromo-6-fluoroisatin derivatives.

The reactivity is dictated by the electron-withdrawing nature of the halogens, which enhances the electrophilicity of the carbonyl carbons within the anhydride ring.

Properties of 5-Bromo-6-fluoro-N-methylisatoic anhydride

| Property | Value |

|---|---|

| CAS Number | 1980053-79-9 sigmaaldrich.com |

| Molecular Formula | C₉H₅BrFNO₃ cymitquimica.com |

| Molecular Weight | 274.04 g/mol cymitquimica.com |

| IUPAC Name | 6-bromo-5-fluoro-1-methyl-2H-benzo[d] Current time information in Bangalore, IN.oxazine-2,4(1H)-dione sigmaaldrich.com |

| Physical Form | Solid-Crystals; off-white woolen crystalline needles sigmaaldrich.comcymitquimica.com |

The position of the fluorine atom on the isatoic anhydride ring gives rise to several distinct isomers, each with its own characteristic synthetic routes and reactivity profile. These isomers serve as valuable precursors in medicinal chemistry and materials science. chemimpex.com

Synthesis: The preparation methods for fluorinated isatoic anhydrides vary depending on the desired position of the fluorine substituent, often starting from the corresponding fluorinated anthranilic acid or indole (B1671886).

Synthesis of Fluorinated Isatoic Anhydride Isomers

| Compound | Starting Material | Reagents | Reference |

|---|---|---|---|

| 4-Fluoroisatoic Anhydride | 2-amino-4-fluorobenzoic acid | Phosgene (B1210022) in toluene (B28343)/THF | prepchem.com |

| 4-Fluoroisatoic Anhydride | 6-fluoroindole | Stirring in CH₃CN/H₂O | rsc.org |

| 5-Fluoroisatoic Anhydride | 5-fluoro indole | Stirring in DMF/H₂O | rsc.orglookchem.com |

| 6-Fluoroisatoic Anhydride | 5-fluoroanthranilic acid | Triphosgene in THF | google.com |

| 6-Fluoroisatoic Anhydride | 6-fluoroisatin (B1297172) | Hydrogen peroxide in acetic/sulfuric acid | google.com |

| 8-Fluoroisatoic Anhydride | Described as a versatile building block, specific public synthesis data is limited. | chemimpex.com |

Reactivity: The fluorine atom's placement governs the electronic distribution and steric environment of the molecule.

4-Fluoroisatoic Anhydride: Synthesized from 6-fluoroindole, its reactivity is influenced by the fluorine at a meta-position relative to the anhydride's nitrogen. rsc.org

5-Fluoroisatoic Anhydride: The fluorine atom at the 5-position enhances the compound's electrophilic character, making it a useful reagent in acylation reactions for preparing various fluorinated compounds. cymitquimica.com It has been used in the synthesis of quinazolinone derivatives. researchgate.net

6-Fluoroisatoic Anhydride: This isomer is widely used as an intermediate in the synthesis of pharmaceuticals and dyes. Its preparation from 5-fluoroanthranilic acid is a common route. google.com

8-Fluoroisatoic Anhydride: Also known as 8-Fluoro-2H-3,1-Benzoxazine-2,4(1H)-Dione, this isomer is noted for enhancing reactivity and selectivity in chemical reactions, serving as a key building block for innovative pharmaceuticals and agrochemicals. chemimpex.comcymitquimica.com

Comparative Analysis of Fluorine Positional Isomers on Reactivity and Application

The position of the fluorine atom on the benzene (B151609) ring of isatoic anhydride has a profound effect on the molecule's stability, reactivity, and suitability for specific applications. This is due to the interplay of fluorine's inductive and resonance effects, which alter the electron density at different points in the molecule.

Influence on Reactivity: Global chemical reactivity descriptors, such as chemical hardness and electrophilicity, can be used to predict the relative stability and reactivity of isomers. researchgate.net A lower chemical hardness and higher electrophilicity index suggest greater reactivity. researchgate.net

For fluorinated isatoic anhydrides, the fluorine atom's position alters the electrophilicity of the carbonyl carbons.

5-Fluoroisatoic Anhydride: The fluorine at position 5 (para to the C4-carbonyl group) strongly enhances the electrophilic character of the anhydride, making it highly susceptible to nucleophilic attack. cymitquimica.com

Azaisatoic Anhydrides: In analogues like 7-[18F]fluoro-8-azaisatoic anhydrides, the position of the fluorine influences the molecule's reactivity as an acylating agent. These compounds were found to be less reactive than traditional radiofluorinated active esters, a property that allows for more regioselective conjugation with biomolecules containing multiple amine groups. nih.govacs.org This demonstrates that specific positional isomers can be designed for controlled reactivity.

The choice of synthetic precursor for each isomer (e.g., 2-amino-4-fluorobenzoic acid for the 4-fluoro isomer vs. 5-fluoroanthranilic acid for the 6-fluoro isomer) further underscores the distinct electronic nature of each compound, which dictates the optimal synthetic strategy. prepchem.comgoogle.com

Influence on Application: The differing reactivity profiles lead to distinct applications. The enhanced and specific reactivity of 8-Fluoroisatoic Anhydride makes it a valuable tool for creating complex bioactive compounds where selectivity is crucial. chemimpex.com The controlled reactivity of azaisatoic anhydride analogues is exploited in the development of PET tracers for regioselective labeling. nih.gov In contrast, the general utility of 6-Fluoroisatoic Anhydride sees it used more broadly as an intermediate for various drugs and dyes.

Formation of Open-Chain Derivatives and Other Transformations

Isatoic anhydrides are prized for their ability to serve as precursors to a variety of molecular structures, including both heterocyclic systems and open-chain compounds. The anhydride ring is susceptible to nucleophilic attack, leading to a ring-opening event that generates a reactive anthranilate derivative.

Formation of Open-Chain Derivatives: The reaction of isatoic anhydrides with nucleophiles is a primary route to open-chain derivatives.

Reaction with Amines: Treatment of isatoic anhydride with a primary amine like tryptamine (B22526) results in the formation of an open-chain N-(2-carbamoylphenyl) amide intermediate. researchgate.net Similarly, 1-alkylamino-7-[18F]fluoro-8-azaisatoic anhydrides react with various amines to yield open-chain 2-alkylamino-6-[18F]fluoronicotinamides. nih.gov

Base or Acid Treatment: Isatoic anhydride-8-secondary amides can be converted into open-chain trifunctional anilines. nih.gov This transformation can be achieved by heating with a catalytic amount of sulfuric acid or by treatment with a base. nih.gov

These reactions provide access to substituted anthranilamides and related open-chain structures, which are themselves valuable synthetic intermediates.

Other Transformations: While ring-opening is a key reaction, the intermediates formed can subsequently undergo intramolecular cyclization to form new heterocyclic systems. Isatoic anhydrides are well-established building blocks for the synthesis of:

Quinazolines and Quinazolinones researchgate.net

Benzodiazepines researchgate.net

Quinolinones researchgate.net

For example, isatoic anhydride-8-secondary amides can be used to generate diverse products such as quinazoline-N3-alkyl-8-amides and 2-substituted quinazoline-8-amides. nih.gov This versatility, allowing for the generation of both open-chain and cyclized products, makes fluorinated isatoic anhydrides powerful tools in synthetic and medicinal chemistry.

Emerging Research Directions and Future Prospects

Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient, cost-effective, and scalable synthetic routes is paramount for the broader application of 3-Fluoroisatoic anhydride (B1165640). Traditional methods for synthesizing isatoic anhydrides often involve harsh reagents or produce significant waste. Current research is focused on overcoming these limitations through innovative catalytic and procedural advancements.

One promising approach involves the oxidation of corresponding isatin (B1672199) precursors. A novel process utilizes hydrogen peroxide in an acidic medium, such as a mixture of glacial acetic acid and sulfuric acid, to convert substituted isatins into isatoic anhydrides. google.com This method is lauded for being economical, yielding high-purity products, and starting from readily available materials. google.com While demonstrated for other isomers like 7-fluoroisatoic anhydride, the principle is applicable to the 3-fluoro counterpart. google.com

Another significant advancement is the use of palladium-catalyzed carbonylation reactions. researchgate.net A novel palladium-catalyzed oxidative double carbonylation of ortho-iodoanilines has been developed for the synthesis of isatoic anhydrides under mild conditions. researchgate.net This catalytic approach represents a significant step forward from stoichiometric methods that may use toxic reagents like phosgene (B1210022). researchgate.net Furthermore, to circumvent the use of hazardous materials like triphosgene, alternative reagents such as trichloroacetyl chloride are being explored for the crucial ring-closing step, which can improve yield and reduce costs in industrial-scale production. google.com

| Methodology | Key Reagents/Catalysts | Advantages | Reference |

| Isatin Oxidation | Hydrogen Peroxide, Acetic Acid, Sulfuric Acid | Economical, high yield, high purity, readily available starting materials | google.com |

| Oxidative Carbonylation | Palladium (Pd) catalyst, CO | Mild conditions, avoids highly toxic reagents | researchgate.net |

| Alternative Cyclization | Trichloroacetyl chloride | Lower cost, improved yield, suitable for industrial scale-up | google.com |

Expanding Scope in Heterocyclic Synthesis

3-Fluoroisatoic anhydride is a powerful precursor for constructing complex heterocyclic scaffolds, which are central to many pharmaceuticals and functional materials. cymitquimica.com Its anhydride functionality allows for facile ring-opening reactions with various nucleophiles, leading to a diverse range of intermediates that can be cyclized into different heterocyclic systems.

A key application is in the synthesis of quinazolinones and related fused systems. For instance, this compound serves as the starting material for the synthesis of 3-(cyclopropylmethyl)-8-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov This intermediate can be further elaborated into more complex structures like cymitquimica.comnih.govtriazolo[4,3-a]quinazolin-5(1H)-ones. nih.gov

Recent research has uncovered unexpected and novel transformations. In one notable example, 2-dichloromethylquinazolinones, prepared from 5-fluoroisatoic anhydride, underwent a surprising ring expansion when treated with diamines. nih.govacs.org This reaction yielded a new class of compounds: piperazine-fused benzodiazepinones. nih.govacs.org This discovery of a new chemotype highlights how fluorinated isatoic anhydrides can be used to access previously inaccessible molecular architectures. nih.govacs.org Advanced synthetic strategies, such as amide activation using triflic anhydride, are also being explored to forge a variety of heterocyclic cores, a methodology that could be applied to amides derived from this compound.

| Starting Material | Reaction/Transformation | Resulting Heterocycle | Significance | Reference |

| This compound | Reaction with cyclopropanemethylamine (B123190) and subsequent steps | 8-Fluoro-2-thioxo-dihydroquinazolinone, Triazolo[4,3-a]quinazolinone | Access to complex fused heterocyclic systems | nih.gov |

| 5-Fluoroisatoic anhydride | Synthesis of 2-dichloromethylquinazolinone followed by diamine treatment | Piperazine-fused benzodiazepinone | Discovery of a novel heterocyclic scaffold via unexpected ring expansion | nih.govacs.org |

Advanced Applications in Bioactive Compound Development

The introduction of a fluorine atom into organic molecules often enhances their metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, this compound is a valuable building block in the development of novel therapeutic agents and agrochemicals. chemimpex.com

Research has demonstrated its utility in creating potent enzyme inhibitors for cancer therapy. Specifically, 3-fluoro isatoic anhydride was used to synthesize a series of inhibitors targeting the Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD), a crucial component in cell cycle regulation. nih.gov In another study, derivatives of fluoro-isatoic anhydride were used to create novel, brain-permeable inhibitors of NADPH oxidase-2 (Nox2), which have potential as anti-inflammatory and neuroprotective agents. nih.gov

The novel heterocyclic systems derived from fluorinated isatoic anhydrides have also shown significant biological activity. The piperazine-fused benzodiazepinones, discovered through the ring-expansion reaction, exhibited potent, submicromolar inhibition of encephalitic alphaviruses like Venezuelan and Eastern Equine Encephalitis viruses. nih.govacs.orgresearchgate.net Beyond human health, derivatives of isatoic anhydrides are being explored for agricultural applications, with some tryptanthrin (B1681603) derivatives showing excellent activity against phytopathogenic bacteria that threaten major crops. researchgate.net

| Target Area | Developed Compound Class | Reported Biological Activity | Reference |

| Oncology | Plk1 PBD Inhibitors | Anticancer activity through inhibition of a key cell cycle kinase. | nih.gov |

| Neuroinflammation | NADPH Oxidase-2 (Nox2) Inhibitors | Potential anti-inflammatory and neuroprotective agents. | nih.gov |

| Virology | Piperazinobenzodiazepinones | Potent inhibition of Venezuelan and Eastern Equine Encephalitis viruses. | nih.govacs.orgresearchgate.net |

| Agrochemicals | Tryptanthrin Derivatives | Activity against phytopathogenic bacteria. | researchgate.net |

Integration with Advanced Spectroscopic and Analytical Techniques

The synthesis and application of this compound and its derivatives are increasingly supported by a suite of advanced analytical and spectroscopic techniques. These tools are indispensable for structural elucidation, purity assessment, reaction monitoring, and understanding reaction mechanisms.

Standard techniques such as Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are routinely used for the comprehensive characterization of synthesized compounds. reading.ac.ukmdpi.com High-performance liquid chromatography (HPLC) is often employed to assess the purity of the final products and intermediates. chemimpex.com

More advanced techniques are also being integrated into the research workflow. For instance, two-dimensional NMR techniques like HSQC are used for unambiguous assignment of complex molecular structures. mdpi.com To ensure the quality and reproducibility of synthetic batches, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to detect and identify trace contaminants. Furthermore, computational chemistry is emerging as a powerful predictive tool. Software like Gaussian can be used for computational modeling to predict the thermodynamic feasibility of different reaction pathways, guiding experimental design and optimization. uc.pt Thermal analysis methods, including Differential Scanning Calorimetry (DSC), are also valuable for characterizing the physical properties of the materials derived from these compounds. iitmandi.ac.in

| Technique | Application in Research | Reference |

| NMR Spectroscopy (¹H, ¹³C, HSQC) | Unambiguous structural confirmation and elucidation. | reading.ac.ukmdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis. | mdpi.com |

| Chromatography (HPLC, GC-MS) | Purity assessment, reaction monitoring, and contaminant detection. | chemimpex.com |

| Computational Modeling (e.g., Gaussian) | Prediction of reaction pathways and thermodynamic feasibility. | uc.pt |

| Thermal Analysis (e.g., DSC) | Characterization of physical properties of materials. | iitmandi.ac.in |

Q & A

Q. Basic

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Storage : Keep anhydrous under inert gas (N₂/Ar) to prevent hydrolysis.

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) before disposal.

Reference : Protocols for trifluoroacetic anhydride handling apply here, including UN3265 hazard classification .

How can kinetic studies resolve contradictions in this compound’s reaction pathways?

Q. Advanced

- Hydrogenation case study : Use Ni/SiO₂ catalysts to track reaction order (e.g., first-order in anhydride, 0.5-order in H₂). Apply Arrhenius plots to derive activation energy.

- Data reconciliation : Compare experimental rate constants (e.g., GC-MS monitoring) with DFT-predicted transition states. Address discrepancies via sensitivity analysis .

Which analytical methods best quantify this compound in complex matrices?

Q. Basic

- GC derivatization : React with trifluoroacetic anhydride to volatile derivatives for improved detection .

- Calibration curves : Use HPLC with UV detection (λ = 254 nm) and internal standards (e.g., phthalic anhydride).

How do computational models enhance synthetic route design for fluorinated anhydrides?

Q. Advanced

- DFT/MD simulations : Predict fluorination sites and steric hindrance effects. For example, maleic anhydride’s stereoselectivity in Diels-Alder reactions was clarified via CCSD(T) calculations .

- Retrosynthetic analysis : Leverage cheminformatics tools (e.g., RDKit) to propose viable precursors and catalysts.

Retrosynthesis Analysis